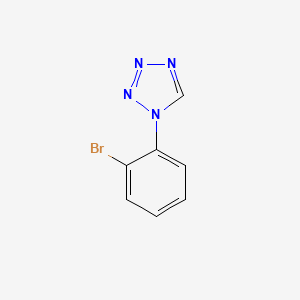

1-(2-Bromophenyl)tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIHTZCRHRSTDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NN=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309737-83-5 | |

| Record name | 1-(2-bromophenyl)-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 1-(2-Bromophenyl)tetrazole

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromophenyl)tetrazole

Introduction

Tetrazoles are a prominent class of five-membered nitrogen-containing heterocycles that have garnered significant attention across various scientific disciplines. Their unique physicochemical properties, including metabolic stability and a pKa similar to that of carboxylic acids, have established them as valuable carboxylic acid bioisosteres in drug discovery.[1][2] This has led to their incorporation into numerous pharmaceuticals, such as antihypertensive and anticancer agents.[1][3] The 1-substituted tetrazole isomer, in particular, serves as a crucial scaffold in medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of a reliable and efficient method for the synthesis of this compound. It offers an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and a thorough guide to the characterization of the final product. This document is intended for researchers, chemists, and professionals in the field of drug development seeking both theoretical understanding and practical, field-proven insights into the synthesis of this important building block.

Part 1: Synthesis Methodology and Mechanism

The synthesis of 1-substituted tetrazoles is most effectively achieved through a one-pot reaction involving a primary amine, an orthoformate, and an azide source. This approach is highly valued for its efficiency and directness in forming the desired N-aryl tetrazole ring.

Causality Behind Experimental Design

The selected method involves the reaction of 2-bromoaniline with triethyl orthoformate and sodium azide.[4]

-

2-Bromoaniline: Serves as the nitrogen source for the N1 position of the tetrazole ring and incorporates the critical 2-bromophenyl moiety.

-

Triethyl Orthoformate (TEOF): This reagent is the carbon source for the C5 position of the tetrazole ring. It reacts with the amine to form an intermediate that is susceptible to nucleophilic attack.

-

Sodium Azide (NaN₃): Functions as the source for the remaining three nitrogen atoms (N2, N3, and N4) of the tetrazole ring. In the presence of an acid (often acetic acid or an in-situ generated acid), it forms hydrazoic acid (HN₃), the reactive azide species.[5]

This one-pot synthesis is advantageous as it avoids the isolation of potentially unstable intermediates and typically proceeds with high atom economy.

Reaction Mechanism

The reaction proceeds through a multi-step mechanism, initiated by the condensation of the amine with triethyl orthoformate. The subsequent steps involve the formation of an imidate, which is then attacked by the azide anion, leading to cyclization.

Caption: Figure 1: Reaction Mechanism for this compound Synthesis.

Mechanistic Steps:

-

Formimidate Formation: 2-bromoaniline attacks the electrophilic carbon of triethyl orthoformate. Subsequent elimination of two molecules of ethanol yields the ethyl N-(2-bromophenyl)formimidate intermediate (I1).

-

Azide Attack: Hydrazoic acid (HN₃), formed in situ from sodium azide and a proton source like acetic acid, protonates the imidate, activating it. The azide anion then attacks the imine carbon.

-

Cyclization: The resulting imidoyl azide intermediate (I2) undergoes a rapid, irreversible intramolecular cyclization to form the stable aromatic tetrazole ring, yielding the final product, this compound (P1). The formation of the aromatic ring is the primary driving force for this final step.[5]

Experimental Workflow

The overall process from reaction setup to final product characterization follows a logical and streamlined workflow designed for efficiency and purity.

Caption: Figure 2: Experimental Workflow for Synthesis and Analysis.

Detailed Experimental Protocol

Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids (which forms toxic HN₃ gas) and metals. All glassware should be clean and oven-dried.

-

Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoaniline (10 mmol, 1.72 g), sodium azide (12 mmol, 0.78 g), and triethyl orthoformate (12 mmol, 1.78 g, 2.0 mL).

-

Solvent Addition: Carefully add glacial acetic acid (20 mL) to the flask.

-

Heating: Place the flask in a pre-heated oil bath at 90°C and stir the mixture vigorously.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 3-5 hours.

-

Work-up: Once the starting amine is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

-

Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 30 mL) to remove any residual acetic acid and inorganic salts.

-

Drying & Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from an ethanol/water mixture to afford this compound as a pure crystalline solid.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Data Summary

The following table summarizes the expected characterization data for this compound.

| Parameter | Technique | Expected Value / Observation |

| Molecular Formula | - | C₇H₅BrN₄ |

| Molecular Weight | Mass Spectrometry | 223.97 g/mol (for ¹H, ¹²C, ⁷⁹Br, ¹⁴N)[6] |

| Physical Appearance | Visual Inspection | White to off-white crystalline solid |

| Melting Point | Melting Point Apparatus | ~152-154 °C (literature values may vary slightly) |

| ¹H NMR (400 MHz, CDCl₃) | NMR Spectroscopy | δ ~9.0 (s, 1H, tetrazole C-H), δ 7.8-7.4 (m, 4H, aromatic) ppm. The singlet for the tetrazole proton is highly characteristic.[7] |

| ¹³C NMR (100 MHz, CDCl₃) | NMR Spectroscopy | ~7 signals expected: δ ~145 (tetrazole C-H), 6 aromatic carbons (including one C-Br at ~120 ppm). |

| FT-IR (KBr Pellet) | Infrared Spectroscopy | Absence of N-H stretches (~3300-3400 cm⁻¹ from aniline). Presence of C-H aromatic (~3100 cm⁻¹), C=N and N=N ring stretches (~1600-1400 cm⁻¹), C-Br stretch (~750 cm⁻¹).[8][9] |

| Mass Spectrum (ESI+) | Mass Spectrometry | [M+H]⁺ at m/z 225/227 (characteristic isotopic pattern for Bromine). Potential fragmentation includes loss of N₂ (m/z 197/199).[2] |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The most diagnostic signal is the sharp singlet for the proton attached to the tetrazole ring (C5-H), which appears significantly downfield (around 9.0 ppm) due to the electron-withdrawing nature of the heterocyclic ring.[7] The aromatic region will show a complex multiplet corresponding to the four protons of the 2-bromophenyl group.

-

FT-IR Spectroscopy: A successful reaction is primarily confirmed by the complete disappearance of the characteristic N-H stretching bands of the starting 2-bromoaniline. The appearance of sharp peaks in the "fingerprint region" corresponding to the tetrazole ring's skeletal vibrations provides further evidence of product formation.[8]

-

Mass Spectrometry: Electrospray ionization (ESI) is expected to show the protonated molecular ion, [M+H]⁺. The presence of a bromine atom will result in two peaks of nearly equal intensity separated by 2 mass units (e.g., m/z 225 and 227), which is a definitive indicator of its presence. A common fragmentation pathway for tetrazoles is the loss of a neutral nitrogen molecule (N₂, 28 Da).[2]

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of this compound from readily available starting materials. The causality-driven explanation of the experimental design, coupled with a step-by-step protocol and comprehensive characterization guide, provides researchers with the necessary tools for a successful synthesis. The structural confirmation achieved through a combination of NMR, FT-IR, and mass spectrometry ensures the high purity and integrity of the final product, making it suitable for subsequent applications in pharmaceutical and materials science research.

References

- 1. Page loading... [guidechem.com]

- 2. lifesciencesite.com [lifesciencesite.com]

- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 4. 1H-TETRAZOLE, 1-(3-BROMOPHENYL)- synthesis - chemicalbook [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. 5-(2-Bromophenyl)-1H-tetrazole | C7H5BrN4 | CID 560689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnrjournal.com [pnrjournal.com]

physicochemical properties of 1-(2-Bromophenyl)tetrazole

An In-depth Technical Guide to the Physicochemical Properties of Phenyltetrazole Isomers: A Case Study of 1-(2-Bromophenyl)tetrazole and 5-(2-Bromophenyl)tetrazole

Abstract

Tetrazole-containing compounds are of paramount importance in medicinal chemistry, frequently serving as bioisosteres for carboxylic acids to enhance metabolic stability and lipophilicity in drug candidates.[1][2] The physicochemical properties of these heterocycles are critical determinants of their behavior in biological systems and their viability for pharmaceutical development. This guide provides a detailed examination of the physicochemical properties of brominated phenyltetrazoles, with a specific focus on the isomeric pair: this compound and 5-(2-Bromophenyl)-1H-tetrazole. Due to the prevalence of data for the 5-substituted isomer, it is used as the primary exemplar for experimental characterization, while highlighting the critical distinctions and analytical considerations necessary for differentiating these closely related structures. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both synthesized data and field-proven experimental protocols for comprehensive characterization.

Introduction: The Challenge of Tetrazole Isomerism

The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, can exist in different tautomeric forms.[2] When substituted with a non-symmetric group like 2-bromophenyl, it can result in distinct, stable isomers, primarily the 1-substituted and 5-substituted variants. These are not rapidly interconverting tautomers but distinct chemical entities with unique properties.

-

This compound: The 2-bromophenyl group is attached to a nitrogen atom of the tetrazole ring.

-

5-(2-Bromophenyl)tetrazole: The 2-bromophenyl group is attached to the single carbon atom of the tetrazole ring.

The distinction is critical, as the point of attachment fundamentally alters the molecule's electronic distribution, hydrogen bonding potential, and overall topology, thereby influencing its melting point, solubility, crystal packing, and biological activity. A significant challenge in the literature and commercial databases is the frequent ambiguity in naming and identification. This guide will address this by clearly differentiating the isomers and attributing data to the correct structure.

Molecular Structure and Identification

Correctly identifying the specific isomer is the foundational step for any physicochemical analysis. The IUPAC names, CAS numbers, and molecular structures are distinct and must be carefully verified.

Diagram 1: Isomeric and Tautomeric Forms

Caption: Positional isomers vs. tautomers of bromophenyltetrazole.

Table 1: Compound Identification

| Property | 1-(2-Bromophenyl)-1H-1,2,3,4-tetrazole | 5-(2-Bromophenyl)-1H-tetrazole |

|---|---|---|

| IUPAC Name | 1-(2-bromophenyl)-1H-1,2,3,4-tetrazole | 5-(2-bromophenyl)-1H-tetrazole |

| CAS Number | 309737-83-5[3] | 73096-42-1[4][5] |

| Molecular Formula | C₇H₅BrN₄[3] | C₇H₅BrN₄[4][5] |

| Molecular Weight | 225.05 g/mol [3][5] | 225.05 g/mol [4][5] |

| SMILES | C1=CC=C(C(=C1)N2C=NN=N2)Br[3] | C1=CC=C(C(=C1)C2=NNN=N2)Br[5] |

Synthesis and Characterization Workflow

The most common route to synthesize 5-aryl-1H-tetrazoles is the [3+2] cycloaddition reaction between an aryl nitrile and an azide source. This method is robust and widely documented.

Diagram 2: Experimental Characterization Workflow

Caption: A logical workflow for the synthesis and characterization of tetrazole derivatives.

Protocol 1: Synthesis of 5-(2-Bromophenyl)-1H-tetrazole

Rationale: This protocol is based on the well-established reaction of a nitrile with sodium azide, using zinc chloride as a Lewis acid catalyst to facilitate the cycloaddition.[6] Dimethylformamide (DMF) is chosen as a high-boiling polar aprotic solvent suitable for this reaction temperature.

Methodology:

-

Reactor Setup: Charge a 50-mL glass reactor equipped with a magnetic stirrer, thermometer, and reflux condenser with 2-bromobenzonitrile (8.83 g, 48.5 mmol), zinc chloride (7.27 g, 53.4 mmol), and sodium azide (6.94 g, 106.8 mmol).[6]

-

Solvent Addition: Add 10 mL of dimethylformamide (DMF) to the reactor.[6]

-

Reaction: Heat the mixture with stirring to an internal temperature of 120-130°C and maintain for 15-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, add 100 mL of water and acidify with dilute hydrochloric acid to a pH of 1-2 to protonate the tetrazole and dissolve zinc salts.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts, and dried under vacuum.

-

Purification (Self-Validation): The crude product should be recrystallized from a suitable solvent like toluene or an ethanol/water mixture. The purity of the recrystallized product must be confirmed (>98%) by HPLC and NMR before proceeding with further physicochemical analysis. The melting point of the recrystallized solid should be sharp.

Spectroscopic Properties

Spectroscopic analysis is non-negotiable for confirming the identity and isomeric purity of the synthesized compound. The data presented here corresponds to the 5-(2-Bromophenyl)-1H-tetrazole isomer.

Table 2: Summary of Key Spectroscopic Data for 5-(2-Bromophenyl)-1H-tetrazole

| Technique | Observed Features | Interpretation & Source |

|---|---|---|

| ¹H NMR | A broad singlet observed at high ppm (e.g., δ 16-17 ppm in DMSO-d₆) is characteristic of the acidic N-H proton of the tetrazole ring. Multiplets in the aromatic region (δ 7-8 ppm) correspond to the protons of the bromophenyl group. | Based on representative spectra of similar 5-aryl-1H-tetrazoles.[7] |

| ¹³C NMR | The signal for the single carbon atom in the tetrazole ring typically appears around δ 155 ppm. Signals for the bromophenyl carbons will also be present. | Based on representative spectra of similar 5-aryl-1H-tetrazoles.[7] |

| FT-IR (KBr) | Broad absorption for N-H stretching. Peaks around 1500-1600 cm⁻¹ for C=C and C=N stretching. Peaks around 1000-1100 cm⁻¹ are often associated with the tetrazole ring vibrations. | [5] |

| Mass Spec. (GC-MS) | Molecular ion peak corresponding to the exact mass (m/z ~224 and ~226 due to Br isotopes). A key fragment is often observed at m/z 198. |[5] |

Core Physicochemical Properties

These quantitative properties are essential for drug development, influencing formulation, absorption, distribution, metabolism, and excretion (ADME).

Table 3: Physicochemical Property Data for 5-(2-Bromophenyl)-1H-tetrazole

| Property | Value | Method/Source |

|---|---|---|

| Appearance | White to off-white powder | Visual Inspection[4] |

| Melting Point (mp) | 182-184 °C | Lit. value |

| 174-176 °C | Supplier Data[4] | |

| XLogP3 | 1.8 | Computed[4][5] |

| Polar Surface Area (PSA) | 54.5 Ų | Computed[4][5] |

| Density | 1.7 ± 0.1 g/cm³ | Computed[4] |

Note on Melting Point Discrepancy: The variation in reported melting points can be attributed to differences in crystalline form (polymorphism) or purity. This underscores the importance of in-house characterization.

Protocol 2: Thermal Analysis by DSC and TGA

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for assessing thermal stability. For nitrogen-rich compounds like tetrazoles, which can decompose energetically, this is a crucial safety and handling parameter. DSC measures heat flow to determine melting endotherms and decomposition exotherms, while TGA measures mass loss as a function of temperature. Phenyl tetrazoles are known to decompose exothermically at temperatures between 190–240 °C.[8]

Methodology:

-

Sample Preparation: Accurately weigh 2-4 mg of the dried, purified compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program (DSC): Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) at a constant rate, typically 10 °C/min, from ambient temperature to ~300 °C or until the decomposition event is complete.

-

Instrument Setup (TGA): Place 5-10 mg of the sample into a TGA pan.

-

Thermal Program (TGA): Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over the same temperature range as the DSC.

-

Data Analysis (Self-Validation):

-

From the DSC thermogram, determine the onset temperature and peak maximum of the melting endotherm.

-

Determine the onset temperature of the sharp exothermic peak, which corresponds to decomposition.

-

From the TGA curve, determine the temperature at which mass loss begins and the total percentage of mass lost. The mass loss should correlate with the expected loss of N₂ gas from the tetrazole ring.

-

Protocol 3: Equilibrium Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility is a cornerstone property for drug development. The shake-flask method (OECD Guideline 105) is the gold standard for determining thermodynamic equilibrium solubility. It involves saturating a solvent with the compound and measuring the concentration in the supernatant.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification (Self-Validation): Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations. The presence of solid material at the end of the experiment validates that saturation was achieved.

Crystallography and Solid-State Properties

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected intermolecular forces. X-ray crystallography of a related fused bromophenyl tetrazole derivative reveals that the crystal structure is stabilized by a network of weak C-H···N and C-H···Br intermolecular interactions.[9] For simple phenyltetrazoles, π-π stacking between the aromatic rings is also a dominant force in the crystal packing. These non-covalent interactions govern the crystal lattice energy and, by extension, properties like melting point and solubility. Obtaining single crystals suitable for X-ray diffraction is the definitive method to unambiguously determine the isomer and its three-dimensional structure.

Conclusion and Future Directions

This technical guide has synthesized the available physicochemical data for bromophenyltetrazole isomers, focusing on the experimentally characterized 5-(2-Bromophenyl)-1H-tetrazole. It underscores the absolute necessity of rigorous analytical chemistry to distinguish between positional isomers, a common and critical challenge in heterocyclic chemistry. The provided protocols for synthesis, thermal analysis, and solubility offer a robust framework for researchers to characterize this compound and other novel tetrazole derivatives. Future work should prioritize the explicit synthesis and crystallographic analysis of this compound to provide a direct comparative dataset and resolve any remaining ambiguities in the literature.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 3. 1-(2-Bromophenyl)-1H-1,2,3,4-tetrazole | 309737-83-5 | JMA73783 [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. 5-(2-Bromophenyl)-1H-tetrazole | C7H5BrN4 | CID 560689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 7-(4-Bromophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-Bromophenyl)tetrazole mechanism of formation

An In-Depth Technical Guide to the Formation Mechanism of 1-(2-Bromophenyl)tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into the mechanistic intricacies of the [3+2] cycloaddition reaction between 2-bromobenzonitrile and an azide source, explore the pivotal role of catalysts in facilitating this transformation, and present a detailed, field-proven experimental protocol. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of tetrazole-based compounds.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[1][2] They are recognized as bioisosteres of carboxylic acids, sharing similar physicochemical properties and biological activities, which allows them to be used as substitutes for carboxylic acid groups in drug design to potentially mitigate adverse reactions and enhance lipophilicity and bioavailability.[3] The stability of the tetrazole ring over a wide pH range and its resistance to various oxidizing and reducing agents further contribute to its utility.[1] Consequently, 5-substituted tetrazoles are crucial components in a variety of pharmaceuticals, including angiotensin II receptor antagonists like losartan and valsartan.[3][4][5]

The synthesis of this compound is a key step in the preparation of more complex molecules, where the bromine atom serves as a handle for further functionalization through cross-coupling reactions.[3] Understanding the mechanism of its formation is paramount for optimizing reaction conditions, improving yields, and ensuring the safe and efficient production of this important synthetic intermediate.

The Core Mechanism: A [3+2] Cycloaddition Pathway

The most direct and common method for synthesizing 5-substituted-1H-tetrazoles, such as this compound, is the formal [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of an azide anion to a nitrile.[6][7][8] This reaction involves the combination of a three-atom dipole (the azide ion) with a two-atom dipolarophile (the nitrile group).[9]

While the overall transformation is well-established, the precise mechanism has been a subject of continued investigation.[6][7][10] Theoretical studies, particularly those employing density functional theory (DFT), have provided significant insights. The reaction between an azide salt (like sodium azide, NaN₃) and an organonitrile (like 2-bromobenzonitrile) is not a simple, one-step process. The prevailing evidence suggests a multi-step pathway that can be influenced by catalysts and reaction conditions.[6][10]

The Uncatalyzed vs. Catalyzed Reaction

In the absence of a catalyst, the reaction between an azide salt and a nitrile requires high temperatures (typically 100-150 °C) and often results in lower yields.[7] This is due to a significant activation energy barrier for the cycloaddition. The introduction of a catalyst, particularly a Lewis acid such as a zinc(II) salt (e.g., ZnCl₂ or ZnBr₂), dramatically accelerates the reaction, allowing it to proceed under milder conditions with improved yields.[4][11][12]

The Role of the Lewis Acid Catalyst

The catalytic effect of a Lewis acid like Zn(II) is attributed to its ability to activate the nitrile substrate.[11][12] The mechanism proceeds as follows:

-

Nitrile Activation: The Lewis acid coordinates to the nitrogen atom of the nitrile group of 2-bromobenzonitrile. This coordination polarizes the carbon-nitrogen triple bond, increasing the electrophilicity of the nitrile carbon.[4][11] This activation substantially lowers the energy barrier for the subsequent nucleophilic attack.[11]

-

Nucleophilic Attack by Azide: The azide anion (N₃⁻) then attacks the activated, electron-deficient nitrile carbon. This step is the key bond-forming event that initiates the ring formation.

-

Cyclization: Following the initial attack, the resulting intermediate, an imidoyl azide, undergoes a rapid intramolecular cyclization to form the tetrazolate anion.[6][10]

-

Protonation: The final step involves the protonation of the tetrazolate anion during aqueous workup to yield the final 1H-tetrazole product.

The presence of the electron-withdrawing bromine atom on the phenyl ring of 2-bromobenzonitrile is expected to further facilitate the reaction by increasing the electrophilicity of the nitrile carbon, which correlates with a lower activation barrier.[6][10]

Caption: Catalytic cycle for the formation of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a robust and reproducible method for the synthesis of this compound, adapted from established procedures.[13] This self-validating system includes steps for reaction setup, monitoring, and product isolation.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 2-Bromobenzonitrile | C₇H₄BrN | 182.02 | 8.83 g | 48.5 |

| Zinc Chloride | ZnCl₂ | 136.30 | 7.27 g | 53.4 |

| Sodium Azide | NaN₃ | 65.01 | 6.94 g | 106.8 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10 mL | - |

| Hydrochloric Acid (dilute) | HCl | 36.46 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Water | H₂O | 18.02 | As needed | - |

Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrazoic acid (HN₃), which is volatile and highly explosive, can be generated upon acidification. Handle sodium azide with extreme care in a well-ventilated fume hood, avoiding contact with metals and acids.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 50-mL round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser, add 2-bromobenzonitrile (8.83 g, 48.5 mmol).

-

Add dimethylformamide (10 mL) to dissolve the nitrile.

-

Carefully add zinc chloride (7.27 g, 53.4 mmol) to the solution with stirring.

-

In a single portion, add sodium azide (6.94 g, 106.8 mmol). Caution: Handle with care.

-

-

Reaction Execution:

-

Heat the reaction mixture to an internal temperature of 120-130 °C with vigorous stirring.

-

Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

-

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the mixture into a beaker containing 100 mL of water and 10 mL of concentrated HCl, placed in an ice bath. Caution: This step must be performed in a fume hood due to the potential formation of hydrazoic acid.

-

Stir the acidic solution for 30 minutes. A precipitate of the product should form.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove any remaining salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a solid.

-

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The formation of this compound from 2-bromobenzonitrile and sodium azide is a classic example of a Lewis acid-catalyzed [3+2] cycloaddition. The mechanism hinges on the activation of the nitrile by the catalyst, which facilitates nucleophilic attack by the azide ion, leading to cyclization. This understanding allows for the rational design of synthetic protocols that are efficient, high-yielding, and can be conducted under controlled and safe conditions. The provided experimental workflow offers a reliable method for the laboratory-scale synthesis of this valuable chemical intermediate, paving the way for its application in drug discovery and materials science.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1H-Tetrazole synthesis [organic-chemistry.org]

- 13. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]

Spectroscopic Data of 1-(2-Bromophenyl)tetrazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Bromophenyl)tetrazole, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound belongs to the tetrazole class of heterocyclic compounds, which are recognized as important pharmacophores in drug discovery. The bromine substitution on the phenyl ring offers a site for further chemical modification, making this a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound, ensuring the reliability of subsequent research and development activities. While spectroscopic data for the isomeric 5-(2-Bromophenyl)-1H-tetrazole is more commonly reported, this guide focuses specifically on the 1-substituted isomer (CAS No: 309737-83-5).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following sections detail the expected and reported signals for ¹H and ¹³C NMR of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the tetrazole ring and the bromophenyl group.

-

Tetrazole Proton: A singlet peak is anticipated for the proton attached to the tetrazole ring (C5-H).

-

Aromatic Protons: The four protons on the 2-bromophenyl ring will present as a complex multiplet or as distinct doublets and triplets, depending on the resolution and the solvent used. The ortho, meta, and para protons to the tetrazole substituent will have characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

-

Tetrazole Carbon: The carbon atom within the tetrazole ring is expected to have a characteristic chemical shift.

-

Aromatic Carbons: Six distinct signals are expected for the carbon atoms of the bromophenyl ring. The carbon atom attached to the bromine (C-Br) and the carbon atom attached to the tetrazole ring (C-N) will have chemical shifts influenced by the respective substituents.

For the related isomer, 5-(2-bromophenyl)-1H-tetrazole, the reported ¹³C NMR signals in DMSO-d6 are at δ 121.7, 126.4, 128.1, 131.9, 132.6, 133.5, and 154.6 ppm.[2] The signals for this compound are expected to be in a comparable range.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the tetrazole ring and the substituted benzene ring.

-

Tetrazole Ring Vibrations: The N-N=N and C=N stretching vibrations within the tetrazole ring typically appear in the fingerprint region of the IR spectrum.

-

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds of the benzene ring are expected in the region of 3000-3100 cm⁻¹.

-

C=C Aromatic Stretching: The stretching of the carbon-carbon double bonds in the phenyl ring will result in absorptions in the 1400-1600 cm⁻¹ region.

-

C-Br Stretching: The carbon-bromine bond will have a characteristic stretching vibration at lower wavenumbers.

An FT-IR spectrum for the related compound 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole has been reported, which can provide a reference for the expected peak locations.[3]

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₅BrN₄), the expected molecular weight is approximately 225.05 g/mol .[1]

The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation patterns in mass spectrometry can provide further structural information. Common fragmentation pathways for tetrazole derivatives may involve the loss of nitrogen (N₂) or the entire tetrazole ring.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate compound characterization. The following are generalized experimental protocols for the techniques discussed.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol

Objective: To obtain the FT-IR spectrum of this compound.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect a background spectrum (of the empty sample holder or clean ATR crystal) followed by the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FT-IR data acquisition and analysis.

Mass Spectrometry Protocol

Objective: To obtain the mass spectrum of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the spectrum over a suitable mass range.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

This technical guide has outlined the expected spectroscopic characteristics of this compound based on the known properties of related compounds and general principles of spectroscopy. While specific experimental data for this particular isomer remains elusive in readily available literature, the information provided herein serves as a valuable reference for researchers working with this compound. The detailed protocols offer a standardized approach to obtaining high-quality data for unambiguous structural confirmation.

References

An In-depth Technical Guide to the Crystal Structure of 1-(2-Bromophenyl)tetrazole and its Derivatives

Abstract

This technical guide provides a comprehensive analysis of the structural characteristics of 1-(2-bromophenyl)tetrazole and its derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure for this compound is not publicly available in crystallographic databases, this guide synthesizes data from closely related analogs, theoretical studies, and spectroscopic methods to construct a robust model of its expected solid-state behavior. We delve into the synthesis, molecular geometry, and the critical role of intermolecular forces—particularly hydrogen bonds, π-π stacking, and halogen bonding—in dictating the crystal packing of these molecules. By examining the crystal structure of a key derivative, 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, we provide a detailed case study that serves as a proxy for understanding the structural nuances of the title compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solid-state properties of these versatile heterocyclic compounds.

Introduction: The Significance of Phenyltetrazoles

Tetrazoles are five-membered heterocyclic aromatic compounds containing four nitrogen atoms, first synthesized in 1901.[1] The tetrazole ring is a critical pharmacophore in modern drug discovery.[2] It is widely recognized as a metabolically stable bioisostere of the carboxylic acid group, offering similar acidity (pKa ≈ 4.9) and hydrogen bonding capabilities but with improved pharmacokinetic properties such as enhanced lipophilicity and oral bioavailability.[2] Consequently, the tetrazole moiety is a key component in numerous FDA-approved drugs, including the antihypertensive agent Losartan.[3]

Attaching a phenyl ring to the tetrazole core, particularly with substituents like halogens, introduces a rich interplay of non-covalent interactions that govern the compound's three-dimensional structure in the solid state. The ortho position of the bromo-substituent in this compound is of particular interest due to its potential to induce specific conformational preferences and engage in unique intermolecular interactions, such as halogen bonding, which are highly directional and can be exploited in crystal engineering.[4]

Synthesis and Spectroscopic Characterization

The synthesis of 1-aryl-1H-tetrazoles is typically achieved by reacting an aromatic amine with sodium azide and an orthoformate, such as triethyl orthoformate, often under solvent-free conditions or with a catalyst.[5][6] This method provides a direct route to the desired N1-substituted isomer.

Experimental Protocol: Synthesis of 1-Aryl-1H-tetrazoles

This protocol describes a general procedure for synthesizing 1-substituted tetrazoles from anilines.

-

Reactant Preparation: In a round-bottom flask, combine the substituted aniline (e.g., 2-bromoaniline) (1.0 eq), sodium azide (1.0-1.5 eq), and triethyl orthoformate (1.2-1.5 eq).

-

Catalyst Addition (Optional): A heterogeneous catalyst, such as silver nanoparticles on a solid support, can be added to improve reaction rates and yields.[5]

-

Reaction Conditions: Heat the mixture, with stirring, to 120 °C. The reaction can be performed solvent-free or in a high-boiling solvent like DMF.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

If a solid catalyst was used, remove it by filtration.

-

Acidify the mixture with a dilute acid (e.g., 10% HCl) to a pH of ~2.[7]

-

The product will typically precipitate as a solid. Collect the solid by filtration.

-

Wash the crude product with water to remove any remaining salts.

-

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 1-aryl-1H-tetrazole.[7]

Visualization of the Synthetic Workflow

Caption: General synthetic workflow for 1-aryl-1H-tetrazoles.

Spectroscopic Characterization

The synthesized compounds are typically characterized using a suite of spectroscopic techniques:

-

FT-IR Spectroscopy: Expected to show characteristic peaks for C-H stretching of the aromatic ring, N=N and N-N stretching of the tetrazole ring, and the C-Br stretching frequency. The FT-IR spectrum for the related 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole serves as a useful reference.[6]

-

¹H NMR Spectroscopy: The proton NMR spectrum will show complex multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the four protons on the bromophenyl ring.

-

¹³C NMR Spectroscopy: The carbon NMR will display signals for the six carbons of the phenyl ring and the single carbon atom of the tetrazole ring.

Crystallographic Analysis: A Case Study of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione

Given the absence of a published crystal structure for this compound, we will analyze the closely related structure of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione , which was reported by Gurbanov et al.[7] This molecule shares key structural features, including an ortho-halogenated phenyl ring attached to a five-membered nitrogen-containing heterocycle, making it an excellent model for understanding the steric and electronic effects at play.

Molecular Geometry

The molecule is non-planar, with a significant dihedral angle of 59.94(8)° between the mean planes of the tetrazole and the benzene rings.[7] This twist is a direct consequence of the steric hindrance imposed by the ortho-fluoro substituent, an effect that would be even more pronounced with the larger bromine atom in the target compound. The tetrazole ring itself is essentially planar.[7]

Crystal Packing and Intermolecular Interactions

The crystal packing of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione is primarily dictated by a combination of strong hydrogen bonds and π-π stacking interactions.

-

Hydrogen Bonding: The molecules form centrosymmetric dimers through strong N—H···S hydrogen bonds , creating a robust R²₂(8) ring motif.[7]

-

π-π Stacking: These dimers are further linked into layers by offset, face-to-face π-π stacking interactions between the benzene rings of adjacent dimers.[7]

A Hirshfeld surface analysis reveals the relative contributions of different intermolecular contacts to the overall crystal packing, with N···H/H···N (21.9%), S···H/H···S (21.1%), H···H (14.6%), and F···H/H···F (11.8%) being the most significant.[7]

| Crystallographic Data for 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione | |

| Parameter | Value |

| Chemical Formula | C₇H₅FN₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3713(3) |

| b (Å) | 12.0673(5) |

| c (Å) | 9.2060(4) |

| β (°) | 100.252(2) |

| Volume (ų) | 805.51(6) |

| Z | 4 |

| Data sourced from Gurbanov et al., 2019.[7] |

The Role of the Ortho-Bromo Substituent: A Deeper Dive into Halogen Bonding

While the fluoro-derivative provides a good structural template, the bromine atom in this compound introduces the possibility of strong and highly directional halogen bonding, which would significantly influence its crystal packing. A halogen bond is a non-covalent interaction where an electrophilic region (the σ-hole) on the halogen atom interacts with a nucleophile, such as a lone pair on a nitrogen or oxygen atom, or a π-system.[4][8]

Types of Potential Halogen Interactions

In the crystal lattice of this compound, several types of halogen-mediated interactions are plausible:

-

Type I (Br···Br): These interactions occur where the C-Br···Br-C angles are similar and are generally considered weakly stabilizing.[9]

-

Type II (Br···Br): This is a more stabilizing "L-shaped" interaction where one C-Br bond points toward the equatorial region of the other bromine atom.[8]

-

Halogen Bond (C-Br···N): The electrophilic σ-hole on the bromine atom can form a strong, directional bond with the lone pair of a nitrogen atom on a neighboring tetrazole ring. This is often a dominant interaction in directing crystal assembly.

-

Halogen-π Interaction (C-Br···π): The bromine atom can also interact attractively with the electron-rich π-system of either the phenyl or tetrazole ring of an adjacent molecule.[4]

Visualization of Potential Halogen Interactions

Caption: Key directional halogen interactions expected in brominated compounds.

The presence of these diverse and competing interactions makes predicting the exact crystal structure of this compound challenging but also highlights the potential for polymorphism, where the same compound can crystallize in multiple different forms.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction

For drug development and materials science, obtaining a definitive crystal structure is paramount. The following outlines a standard workflow for single-crystal X-ray diffraction (SC-XRD).

-

Crystal Growth: Grow single crystals of the purified compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and can be achieved by slow evaporation from a solution, vapor diffusion, or slow cooling.

-

Crystal Mounting: Carefully select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil.

-

Data Collection:

-

Mount the crystal on the diffractometer. A modern instrument typically uses a Mo or Cu Kα radiation source.[11]

-

Cool the crystal in a stream of cold nitrogen gas (e.g., to 100 K) to minimize thermal motion and radiation damage.

-

Perform an initial unit cell determination.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles (e.g., ω-scans).

-

-

Data Reduction: Integrate the raw diffraction intensities and apply corrections for factors like Lorentz-polarization effects and absorption.

-

Structure Solution and Refinement:

-

Use direct methods or Patterson methods (e.g., with software like SHELXT) to solve the phase problem and obtain an initial model of the molecular structure.[12]

-

Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[11]

-

Locate and refine hydrogen atoms, often using a riding model.

-

-

Validation and Analysis: Validate the final structure using tools like CheckCIF. Analyze the final structure for bond lengths, angles, and intermolecular interactions using software like Mercury or Olex2.[11] The data is then typically deposited in a public database like the Cambridge Structural Database (CCDC).[13][14][15]

Conclusion

The structural chemistry of this compound and its derivatives is a rich field defined by the interplay of steric hindrance from the ortho-substituent and a diverse array of non-covalent interactions. While the specific crystal structure of the title compound remains to be reported, analysis of close analogs and theoretical principles provides a clear picture of its likely solid-state behavior. The molecule is expected to be non-planar due to steric repulsion, and its crystal packing will be heavily influenced by a competition between N-H···N hydrogen bonding, π-π stacking, and various forms of halogen bonding (C-Br···N and C-Br···Br). A definitive understanding of these interactions through single-crystal X-ray diffraction is critical for the rational design of new pharmaceuticals and functional materials based on this versatile molecular scaffold.

References

- 1. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure and Hirshfeld surface analysis of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Halogen–Halogen Nonbonded Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 12. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. Research Portal [iro.uiowa.edu]

- 15. DSpace [repository.kaust.edu.sa]

The Solubility Profile of 1-(2-Bromophenyl)tetrazole: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility of 1-(2-Bromophenyl)tetrazole in Common Organic Solvents, Including Theoretical Principles, Predictive Data, and Practical Methodologies for Determination.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with many organic molecules, its utility in synthesis, formulation, and biological assays is fundamentally governed by its solubility in various media. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, offering both predictive data based on analogous compounds and detailed protocols for its empirical determination. This document is intended to serve as a valuable resource for researchers, enabling informed solvent selection and facilitating the seamless integration of this compound into a variety of experimental workflows.

Tetrazole-containing compounds are recognized as important intermediates in organic synthesis and are often used to create pharmaceuticals, pesticides, and industrial foaming agents.[1] They can also act as bioisosteres for carboxylic acids, which may improve the lipophilicity and bioavailability of drug candidates.[1]

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its molecular structure, including polarity, the potential for hydrogen bonding, and molecular size. This compound possesses a unique combination of a polar tetrazole ring and a less polar bromophenyl group.

-

The Tetrazole Ring: With four nitrogen atoms, the tetrazole ring is electron-rich and capable of acting as a hydrogen bond acceptor. This moiety contributes significantly to the compound's polarity.

-

The Bromophenyl Group: The phenyl ring itself is nonpolar, while the bromine atom adds a degree of polarity and also increases the molecule's overall size and molecular weight. The position of the bromine atom can also influence intermolecular interactions.

The interplay between the polar tetrazole and the more nonpolar bromophenyl group suggests that this compound will exhibit a range of solubilities across different classes of organic solvents. The general principle of "like dissolves like" provides a foundational basis for predicting its solubility behavior.[2]

Predicted Solubility in Common Organic Solvents

One isomer, 5-(2-Bromophenyl)-2H-tetrazole, is described as having moderate solubility in polar organic solvents.[4] Another isomer, 5-(2-Bromophenyl)-1H-tetrazole, has been noted to be soluble in ethyl acetate and toluene, as these were used as solvents for determining its melting point.[5]

The following table provides a predicted solubility profile of this compound at ambient temperature, categorized by solvent type.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | Very High | High polarity and ability to solvate both the polar and nonpolar portions of the molecule. |

| N,N-Dimethylformamide (DMF) | Very High | Similar to DMSO, its high polarity makes it an excellent solvent for many organic compounds.[2] | |

| Acetone | High | A polar aprotic solvent that is a good general solvent for many organic compounds. | |

| Acetonitrile | Moderate | A polar aprotic solvent, but generally a slightly weaker solvent than DMSO, DMF, or acetone for this class of compounds. | |

| Polar Protic | Methanol | Moderate to High | Capable of hydrogen bonding, which interacts favorably with the tetrazole ring. |

| Ethanol | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. | |

| Nonpolar Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene can interact with the bromophenyl group, but the overall polarity is low.[5] |

| Ester | Ethyl Acetate | Moderate | Possesses intermediate polarity and is often a good solvent for a wide range of compounds.[5] |

| Chlorinated | Dichloromethane | Moderate | A versatile solvent with moderate polarity that can dissolve a wide range of organic compounds. |

| Nonpolar Aliphatic | Hexane | Very Low | The nonpolar nature of hexane makes it a poor solvent for the polar tetrazole ring. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility method is a reliable and widely used technique.

Protocol for Equilibrium Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or molarity.

-

Safety and Handling

This compound and its isomers are classified as irritants.[6][7] It is important to handle the compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[8]

Diagrams

Workflow for Experimental Solubility Determination

References

- 1. Tetrazole CAS#: 288-94-8 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CAS 73096-42-1: 5-(2-Bromophenyl)-2H-tetrazole [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. 5-(2-Bromophenyl)-1H-tetrazole | C7H5BrN4 | CID 560689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

thermal stability and decomposition of 1-(2-Bromophenyl)tetrazole

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-(2-Bromophenyl)tetrazole

Authored by: Gemini, Senior Application Scientist

Foreword: The tetrazole moiety, a unique five-membered aromatic ring composed of four nitrogen atoms and one carbon, is a cornerstone in modern medicinal chemistry and a subject of interest in materials science. Its utility as a bioisostere for carboxylic acids has cemented its role in drug design, while its high nitrogen content and energetic nature demand a thorough understanding of its thermal properties. This guide focuses specifically on this compound, providing a detailed examination of its thermal stability, decomposition pathways, and the analytical methodologies required for its characterization. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for the safe handling, formulation, and application of this important heterocyclic compound.

Introduction to this compound

This compound belongs to the class of 1-substituted-1H-tetrazoles. The structure consists of a tetrazole ring linked via a nitrogen atom (at the N1 position) to a phenyl group, which is substituted with a bromine atom at the ortho (position 2) position. This substitution pattern significantly influences the molecule's electronic properties, conformation, and, critically, its thermal behavior.

Tetrazole derivatives are known for their high positive enthalpies of formation, a consequence of the energy-rich polynitrogen ring system.[1] This stored chemical energy can be released upon decomposition, a process that is typically rapid and exothermic, yielding primarily molecular nitrogen as a gaseous product.[1][2] Understanding the temperature at which this decomposition begins and the energy it releases is paramount for ensuring safety and stability in pharmaceutical formulations and other applications.

Thermal Stability Profile

The thermal stability of this compound is primarily assessed using two complementary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Together, they provide a comprehensive picture of how the material behaves upon heating.

Core Analytical Techniques

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA is used to identify the onset temperature of decomposition, characterized by a sharp loss of mass corresponding to the release of gaseous products.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It reveals physical transitions like melting (endothermic) and chemical reactions like decomposition (typically exothermic for tetrazoles).[3] The resulting DSC curve allows for the determination of the decomposition temperature and the enthalpy of decomposition (ΔHd), a measure of the energy released.

Expected Thermal Behavior

While specific experimental data for this compound is not widely published, its behavior can be reliably inferred from studies on structurally similar compounds, such as 1-(2-chlorophenyl)-1H-tetrazole and other substituted phenyltetrazoles.[3]

Studies on various 1-substituted phenyltetrazoles show that the tetrazole ring typically decomposes exothermically at temperatures between 190–240 °C.[3] The decomposition is accompanied by a significant mass loss, primarily due to the liberation of nitrogen gas.[3] The presence of the electron-withdrawing bromine atom on the phenyl ring is expected to influence the precise decomposition temperature, but the overall profile remains consistent with this class of compounds.

Table 1: Comparative Thermoanalytic Data of Related Phenyltetrazoles

| Compound | Decomposition Onset (Tonset) (°C) | Decomposition Peak (Tpeak) (°C) | Mass Loss (%) | Key Gaseous Product |

|---|---|---|---|---|

| 1-Phenyl-1H-tetrazole | ~210-220 | ~225 | >50% | N₂ |

| 1-(2-Chlorophenyl)-1H-tetrazole | ~190-200 | ~205 | ~26-30% | N₂ |

| 1-(4-Nitrophenyl)-1H-tetrazole | ~230-240 | ~245 | >50% | N₂ |

(Data synthesized from findings on substituted phenyltetrazoles for illustrative purposes)[3]

Decomposition Mechanism and Products

The thermal decomposition of 1-substituted tetrazoles is a well-studied process that proceeds through a distinct pathway involving the fragmentation of the heterocyclic ring.

Proposed Decomposition Pathway

The decomposition is initiated by the thermal cleavage of the tetrazole ring, a process that is energetically favorable due to the formation of the highly stable dinitrogen (N₂) molecule. The generally accepted mechanism for 1-aryl tetrazoles involves the following key steps:

-

Ring Cleavage: Upon heating, the tetrazole ring undergoes a concerted or stepwise cleavage, releasing one molecule of N₂.

-

Intermediate Formation: This initial nitrogen loss results in the formation of a highly reactive nitrene intermediate (2-bromophenylnitrene).

-

Rearrangement: The nitrene intermediate rapidly rearranges to a more stable product. For 1-aryl tetrazoles, this rearrangement typically yields the corresponding aryl isonitrile.[3]

The primary decomposition products are therefore predicted to be molecular nitrogen (N₂) and 2-bromophenyl isonitrile .

References

Exploring Novel Derivatives of 1-(2-Bromophenyl)tetrazole: A Technical Guide for Drug Discovery Professionals

Introduction: The Tetrazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a cornerstone in modern medicinal chemistry. Although not found in nature, its synthetic accessibility and unique physicochemical properties have led to its incorporation into numerous marketed drugs.[1] Tetrazoles are widely recognized as bioisosteres of carboxylic acids, offering a similar acidic pKa and planar structure but with enhanced metabolic stability and lipophilicity.[2][3][4] This bioisosteric replacement can lead to improved oral bioavailability and reduced side effects of drug candidates.[3] The diverse pharmacological activities of tetrazole derivatives, including anticancer, antibacterial, and antihypertensive properties, underscore their significance in drug discovery.[5][6][7]

This guide focuses on the exploration of novel derivatives of 1-(2-Bromophenyl)tetrazole, a versatile scaffold that offers multiple avenues for chemical modification. The presence of the bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening. This document will provide an in-depth overview of the synthesis of the core structure, detailed protocols for the generation of novel derivatives, and methods for their characterization, aimed at researchers, scientists, and drug development professionals.

The this compound Core: Synthesis and Reactivity

The synthesis of the this compound core is a critical first step in the exploration of its derivatives. A common and effective method involves the [2+3] cycloaddition reaction between an azide source and a nitrile.[2][6]

Synthesis of 5-(2-Bromophenyl)-1H-tetrazole

A robust method for the synthesis of 5-(2-bromophenyl)-1H-tetrazole involves the reaction of 2-bromobenzonitrile with sodium azide, often catalyzed by a Lewis acid such as zinc chloride.[8]

Experimental Protocol:

-

To a 50-mL glass reactor equipped with a thermometer and a reflux condenser, add 2-bromobenzonitrile (8.83 g, 48.5 mmol), zinc chloride (7.27 g, 53.4 mmol), sodium azide (6.94 g, 106.8 mmol), and dimethylformamide (DMF, 10 mL).

-

Stir the mixture and heat to an internal temperature of 100-110°C.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material has been consumed (approximately 2 hours).

-

After completion, cool the reaction mixture and carefully add dilute HCl to render the mixture acidic.

-

Stir the mixture for several hours while maintaining the acidic pH.

-

Collect the precipitated white crystals by filtration, wash with water, and dry under vacuum to yield 5-(2-bromophenyl)-1H-tetrazole.

Note: This protocol is adapted from a patent describing a similar synthesis.[9] Researchers should exercise caution when working with azides and perform the reaction in a well-ventilated fume hood.

Strategies for the Derivatization of this compound

The this compound scaffold offers two primary sites for derivatization: the bromine-substituted phenyl ring and the tetrazole ring itself. This guide will focus on leveraging the reactivity of the aryl bromide for the synthesis of novel biaryl and aryl-alkynyl derivatives through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Synthesis of 1-(2-Arylphenyl)tetrazole Derivatives

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[10][11] This reaction is highly tolerant of various functional groups, making it ideal for the late-stage functionalization of complex molecules.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling:

-

In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 mmol).

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-arylphenyl)tetrazole derivative.

This protocol can be adapted to a wide range of arylboronic acids, allowing for the synthesis of a diverse library of biphenyl tetrazole derivatives.[12]

Sonogashira Coupling: Synthesis of 1-(2-(Alkynyl)phenyl)tetrazole Derivatives

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[7][10] This reaction is a powerful tool for the synthesis of arylalkynes.

Experimental Workflow: Sonogashira Coupling

Caption: General workflow for the Sonogashira cross-coupling reaction.

Detailed Protocol for Sonogashira Coupling:

-

To a dried Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and a copper(I) salt such as copper(I) iodide (CuI, 0.05 mmol).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a base, typically an amine like triethylamine (Et3N, 2.0 mmol).

-

Add the palladium catalyst, for example, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.03 mmol).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

-

Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalysts.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[3]

Characterization of Novel Derivatives

The structural elucidation of newly synthesized compounds is paramount. A combination of spectroscopic techniques is typically employed for unambiguous characterization.

| Technique | Information Obtained | Expected Observations for 1-(2-Arylphenyl)tetrazole Derivatives |

| ¹H NMR | Provides information about the number, connectivity, and chemical environment of protons. | Disappearance of the proton signal in the ortho-position to the bromine. Appearance of new aromatic signals corresponding to the coupled aryl group. The tetrazole proton typically appears as a singlet downfield. |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | Appearance of new signals for the carbons of the newly introduced aryl or alkynyl group. A downfield shift of the carbon atom previously bonded to bromine. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | The molecular ion peak ([M]+ or [M+H]+) will correspond to the calculated molecular weight of the synthesized derivative. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Characteristic peaks for the tetrazole ring (around 1400-1600 cm⁻¹) and aromatic C-H stretching. |

Potential Applications and Biological Evaluation